molecular formula C7H7N3O4 B13116929 4-Methoxy-7-nitro-1,4-dihydrobenzo[c][1,2,5]oxadiazole

4-Methoxy-7-nitro-1,4-dihydrobenzo[c][1,2,5]oxadiazole

Cat. No.: B13116929
M. Wt: 197.15 g/mol
InChI Key: RSOMGYDKFTVQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-7-nitro-1,4-dihydrobenzo[c][1,2,5]oxadiazole is a heterocyclic compound that features a five-membered ring containing nitrogen and oxygen atoms. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-7-nitro-1,4-dihydrobenzo[c][1,2,5]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of substituted phenols with substituted benzoyl chlorides in the presence of a base such as sodium hydroxide . The reaction mixture is stirred at low temperatures (0-5°C) and monitored using thin layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7-nitro-1,4-dihydrobenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups at the nitro position .

Scientific Research Applications

4-Methoxy-7-nitro-1,4-dihydrobenzo[c][1,2,5]oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-7-nitro-1,4-dihydrobenzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, it may inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-7-nitro-1,4-dihydrobenzo[c][1,2,5]oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

4-methoxy-7-nitro-1,4-dihydro-2,1,3-benzoxadiazole

InChI

InChI=1S/C7H7N3O4/c1-13-5-3-2-4(10(11)12)6-7(5)9-14-8-6/h2-3,5,8H,1H3

InChI Key

RSOMGYDKFTVQHT-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC(=C2C1=NON2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.